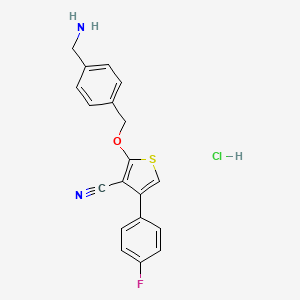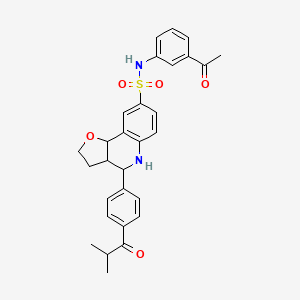![molecular formula C41H86NO5P B15138718 2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate is an organic phosphinate compound It is characterized by its complex structure, which includes long hydrocarbon chains and a phosphinate group
Vorbereitungsmethoden
The synthesis of 2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate typically involves a multi-step chemical process. One common method includes the reaction of 2-chloroethyl phosphinate with 2,3-dihexadecoxypropyl alcohol to form an intermediate. This intermediate is then reacted with trimethylamine to yield the final product . The reaction conditions often require controlled temperatures and the use of organic solvents such as ethanol or dimethylformamide.
Analyse Chemischer Reaktionen
2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Wissenschaftliche Forschungsanwendungen
2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifier due to its amphiphilic nature.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: It is utilized in the formulation of various industrial products, including lubricants and coatings.
Wirkmechanismus
The mechanism of action of 2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate involves its interaction with biological membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The trimethylazaniumyl group can interact with negatively charged components of the membrane, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate can be compared with other similar compounds, such as:
2,3-Dihexadecoxypropoxy(methyl)phosphinate: This compound has a similar structure but with a methyl group instead of the trimethylazaniumyl group.
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate: Another similar compound with shorter hydrocarbon chains. The uniqueness of this compound lies in its specific combination of long hydrocarbon chains and the trimethylazaniumyl group, which confer distinct properties and applications.
Eigenschaften
Molekularformel |
C41H86NO5P |
|---|---|
Molekulargewicht |
704.1 g/mol |
IUPAC-Name |
2,3-dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate |
InChI |
InChI=1S/C41H86NO5P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-45-39-41(40-47-48(43,44)38-34-35-42(3,4)5)46-37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3 |
InChI-Schlüssel |
LHWREOKVLPKSRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(CCC[N+](C)(C)C)[O-])OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


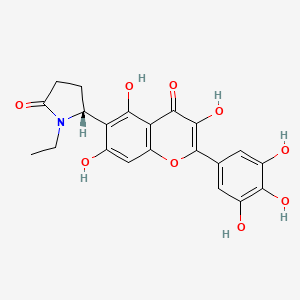
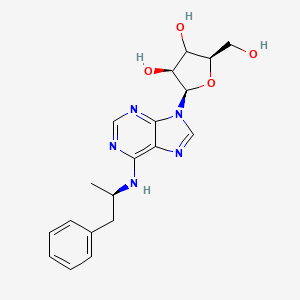
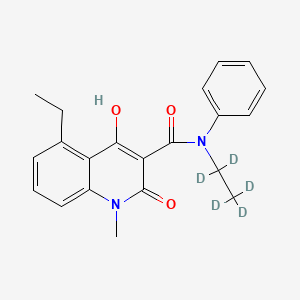
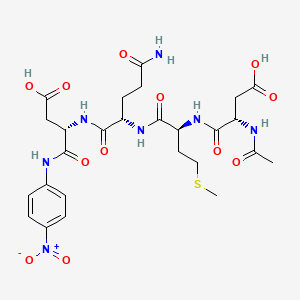

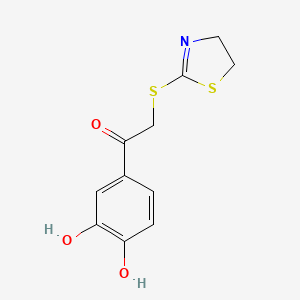
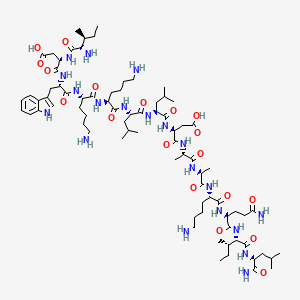

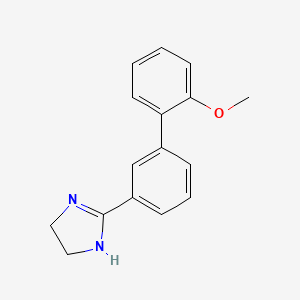
![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)


